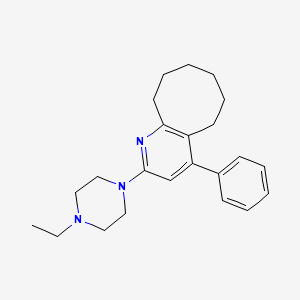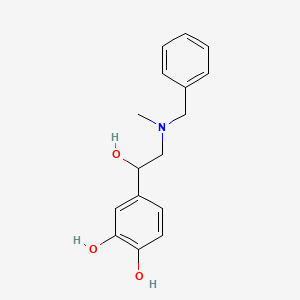
Impureza 2 de Blonanserina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, also known as 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, is a useful research compound. Its molecular formula is C23H31N3 and its molecular weight is 349.52. The purity is usually > 95%.
BenchChem offers high-quality 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tratamiento de la Esquizofrenia
Blonanserin se ha utilizado en el tratamiento de la esquizofrenia . Una revisión sistemática y un metaanálisis evaluaron la eficacia y seguridad de la blonanserina y la risperidona para el tratamiento de la esquizofrenia . El estudio encontró que la eficacia de la blonanserina es similar a la de la risperidona .
Sistemas de Administración de Fármacos
Blonanserin se ha utilizado en el desarrollo de sistemas de administración de fármacos auto-nanoemulsificantes (super-SNEDDS) . Estos sistemas apuntan a mejorar la solubilización y bio
Mecanismo De Acción
Target of Action
The primary targets of 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine are dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A . These receptors play a crucial role in neurotransmission, affecting mood, reward, and cognition.
Mode of Action
2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity . It has low affinity for other dopamine and serotonin receptors as well as muscarinic, adrenergic, and histamine receptors . This reduces dopaminergic and serotonergic neurotransmission, which is thought to produce a reduction in positive and negative symptoms of schizophrenia respectively .
Biochemical Pathways
The compound’s action on dopamine and serotonin receptors affects the dopaminergic and serotonergic pathways, respectively. By inhibiting these receptors, it reduces the neurotransmission of dopamine and serotonin, which can help alleviate symptoms of mental disorders like schizophrenia .
Pharmacokinetics
For a similar compound, blonanserin, it has been reported that it has a tmax of 15 h and a bioavailability of 55% . The Tmax has been observed to be prolonged and relative bioavailability increased when administered with food . Blonanserin has a Vc of 9500 L and a Vt of 8560 L for a total Vd of 18060 L .
Result of Action
The molecular and cellular effects of 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine’s action result in reduced dopaminergic and serotonergic neurotransmission. This is thought to produce a reduction in positive and negative symptoms of schizophrenia respectively .
Action Environment
The action, efficacy, and stability of 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine can be influenced by various environmental factors. For instance, the presence of food can prolong Tmax and increase relative bioavailability
Análisis Bioquímico
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied . Future in vitro or in vivo studies could provide valuable insights into these aspects.
Metabolic Pathways
The metabolic pathways involving 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, including any enzymes or cofactors it interacts with, are not well-characterized
Propiedades
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3/c1-2-25-14-16-26(17-15-25)23-18-21(19-10-6-5-7-11-19)20-12-8-3-4-9-13-22(20)24-23/h5-7,10-11,18H,2-4,8-9,12-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZWMAZYZSGLHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








